[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea
Description
Overview of Thiourea Derivatives in Contemporary Chemical Research
Thiourea derivatives occupy a pivotal role in modern chemical research due to their structural versatility and multifunctional applications. These compounds, characterized by the presence of a thiocarbonyl group bonded to two amine groups, exhibit diverse biological and physicochemical properties. Recent studies have highlighted their significance in anticancer therapies, where derivatives such as 1,3-disubstituted thioureas demonstrate selective cytotoxicity against colorectal, prostate, and leukemia cell lines by modulating caspase activation, NF-κB signaling, and metabolic pathways. Beyond oncology, thiourea-based frameworks serve as fluorescent sensors for heavy metals like Pd²⁺, achieving detection limits as low as $$4.32 \times 10^{-8}$$ M in aqueous media. Innovations in green chemistry further underscore their utility, with deep eutectic solvent systems enabling efficient synthesis of thioureas and related carbamates under environmentally benign conditions. Additionally, thiourea Schiff base esters exhibit antioxidant and tribological properties, reducing friction in polyol-based lubricants by 45.6%. Such broad applicability positions thiourea derivatives as critical tools in medicinal chemistry, materials science, and industrial catalysis.
Historical Context and Emergence of [(E)-[(5-Nitro-2-{[(Thiophen-2-yl)Methyl]Sulfanyl}Phenyl)Methylidene]Amino]Thiourea
The development of [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea represents a convergence of advances in heterocyclic and thiourea chemistry. Early work on furan- and thiophene-containing Schiff bases laid the foundation for this compound’s design. For instance, furan-based Schiff bases complexed with transition metals demonstrated enhanced antimicrobial and cytotoxic activities compared to free ligands. Parallel research on nitro-functionalized thioureas revealed that electron-withdrawing groups like nitro improve binding affinity to biological targets, as seen in derivatives such as {[(5-nitrofuran-2-yl)methylidene]amino}thiourea. The integration of a thiophene methyl sulfanyl group into the scaffold likely emerged from studies on sulfur-containing heterocycles, which are known to enhance metabolic stability and membrane permeability. This compound’s structural complexity—combining nitro, thiophene, and thiourea moieties—reflects a strategic effort to synergize pharmacophoric elements for multitarget applications.
Rationale for Academic Investigation of the Compound
Academic interest in [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea stems from its unique structural features and potential interdisciplinary applications:
- Nitro Group : Enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or DNA, as observed in nitroaromatic anticancer agents.
- Thiophene Moiety : Contributes to π-π stacking interactions and improves bioavailability, a trait leveraged in antimicrobial thiophene derivatives.
- Thiourea Core : Serves as a hydrogen-bond donor/acceptor, enabling selective targeting of biological pathways, such as VEGF suppression in cancer cells.
Preliminary analogs, such as furan-thiourea hybrids, have shown promising anticancer and sensor capabilities, suggesting that this compound could bridge gaps in targeted therapy and diagnostic tool development.
Scope and Structure of the Research Review
This review systematically examines the synthesis, structural characterization, and functional applications of [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea. Subsequent sections will explore:
- Synthetic Methodologies : Green chemistry approaches and catalytic systems for optimizing yield and purity.
- Structural and Spectroscopic Analysis : Insights from NMR, FT-IR, and X-ray crystallography.
- Biological and Chemical Applications : Anticancer, antimicrobial, and catalytic potentials.
- Comparative Analysis : Performance relative to structurally similar thiourea derivatives.
Table 1: Comparative Analysis of Thiourea Derivatives
Properties
IUPAC Name |
[(E)-[5-nitro-2-(thiophen-2-ylmethylsulfanyl)phenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S3/c14-13(20)16-15-7-9-6-10(17(18)19)3-4-12(9)22-8-11-2-1-5-21-11/h1-7H,8H2,(H3,14,16,20)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMDVHLBQYNRG-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been reported to interact with dna and have antibacterial activity.
Biological Activity
The compound [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea, a thiourea derivative, has garnered attention for its diverse biological activities. Thiourea compounds are known for their ability to interact with biological targets, leading to various pharmacological effects. This article explores the biological activity of this specific thiourea derivative, summarizing key research findings, mechanisms of action, and potential applications.
Structural Overview
The structure of [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea can be broken down into several functional components:
- Thiourea moiety : Known for its biological significance and interaction with various enzymes.
- Nitro group : Often associated with increased antibacterial and anticancer activities.
- Thiophene ring : Contributes to the compound's electronic properties and enhances biological interaction.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea demonstrate potent activity against a range of pathogens including bacteria and fungi.
Anticancer Activity
Thiourea derivatives have shown promising results in anticancer assays. Specifically, compounds similar to the target compound have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
These findings suggest that the compound may inhibit critical pathways involved in cancer cell proliferation and survival.
The mechanisms through which [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea exerts its biological effects include:
- Enzyme Inhibition : Thioureas can inhibit enzymes crucial for microbial metabolism, such as DNA gyrase and pyruvate:ferredoxin oxidoreductase (PFOR), which are vital for bacterial survival and energy metabolism .
- Reactive Oxygen Species (ROS) Generation : Some thioureas induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several studies have elucidated the biological efficacy of thiourea derivatives:
- Study on Antimicrobial Properties : A series of thiourea derivatives were synthesized and tested against various bacterial strains. The study revealed that certain substitutions on the thiourea scaffold significantly enhanced antimicrobial activity, with some derivatives achieving MIC values as low as 0.25 µg/mL against Staphylococcus aureus .
- Anticancer Evaluation : In vitro studies demonstrated that a related thiourea compound exhibited selective toxicity towards leukemia cell lines at low concentrations (IC50 = 1.5 µM). The study highlighted the potential of thioureas in overcoming drug resistance in cancer therapies .
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiourea derivatives typically involves the reaction of thioketones with amines or isothiocyanates. The specific compound can be synthesized through a multi-step process involving the formation of the thiourea moiety followed by the introduction of the nitro and thiophenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiourea derivatives. For instance, compounds similar to [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea have shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate that these compounds could serve as effective agents against multidrug-resistant bacteria .
Case Study: Antibacterial Efficacy
A comparative study evaluated several thiourea derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than traditional antibiotics like linezolid .
Anticancer Properties
Thioureas have also been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines, prompting further exploration into their mechanisms of action and potential therapeutic applications.
Case Study: Cytotoxic Effects
In a study assessing the cytotoxic effects of thiourea derivatives on cancer cell lines, the compound showed a remarkable reduction in cell viability at concentrations above 10 µM . This suggests potential for development as an anticancer agent.
Chemical Properties and Structure-Activity Relationship (SAR)
The structure-activity relationship of thiourea compounds indicates that modifications to the thiourea scaffold can significantly influence biological activity. The presence of electron-withdrawing groups, such as nitro groups, enhances antimicrobial efficacy, while specific substitutions can improve anticancer activity .
Applications in Organic Synthesis
Thioureas are versatile intermediates in organic synthesis, often used for the preparation of more complex molecules. Their ability to participate in various chemical reactions makes them valuable in developing pharmaceuticals and agrochemicals.
Summary Table of Applications
| Application Type | Specific Use Cases | Notable Findings |
|---|---|---|
| Antimicrobial | Active against Staphylococcus aureus, Pseudomonas aeruginosa | Significant MIC values indicating effectiveness |
| Anticancer | Cytotoxic effects on cancer cell lines | Reduction in cell viability at concentrations > 10 µM |
| Organic Synthesis | Building blocks for pharmaceuticals | Versatile intermediates for complex molecule synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea, we compare it with structurally analogous compounds from the literature. Key differences lie in substituent groups, molecular geometry, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity: The target compound’s nitro and thiophen-2-ylmethylsulfanyl groups may enhance redox activity and lipophilicity, similar to fluorophenyl and triazole derivatives in antifungal agents . In contrast, the phenoxypropoxy-thiourea derivative (C₁₉H₂₂N₆O₂S₂) shows higher molecular weight and flexibility, which could improve binding to microbial targets .
Synthetic Accessibility: The target compound’s synthesis likely parallels that of 2-amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, involving condensation of nitrobenzaldehydes with thiophen-2-ylmethylamine . Comparatively, triazole-thione derivatives (e.g., C₁₄H₁₂FN₅OS) require multi-step cyclization and sulfuration, reducing yield efficiency .
Structural Validation: Crystallographic data for the phenoxypropoxy-thiourea analog (monoclinic C2/c, Z=4) confirm planar geometry, aiding in docking studies . The target compound’s structure would benefit from similar validation using SHELXL or ORTEP .
Potential Applications: Thiophene-sulfonate hybrids (e.g., C₂₀H₁₆N₂O₃S₂) are explored in sensors due to π-conjugation, suggesting the target compound’s utility in optoelectronics . Triazolylsulfanyl acetamides (C₁₅H₁₄FN₅S₂) highlight the role of sulfur atoms in antimicrobial activity, a trait shared with the target compound’s thiourea group .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(E)-...]thiourea, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between a nitro-substituted benzaldehyde derivative and a thiourea precursor. Key steps include:
- Use of anhydrous tetrahydrofuran (THF) as a solvent to minimize side reactions.
- Addition of triethylamine to scavenge HCl byproducts, improving reaction efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Characterization by / NMR and IR spectroscopy to confirm the imine bond (C=N stretch ~1600–1650 cm) and thiourea moiety (N–H stretches ~3200–3400 cm) .
Q. What crystallization conditions are optimal for X-ray diffraction studies of this compound?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., DCM/hexane) at 4°C yields diffraction-quality crystals. Key parameters include:
- Crystal system : Monoclinic (C2/c space group, as observed in structurally related thiourea derivatives).
- Unit cell parameters : Anticipate values similar to , based on analogous compounds .
- Use SHELXL for refinement, ensuring -factors < 0.05 via full-matrix least-squares on .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column (methanol/water mobile phase) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ( ~430–440 for ).
- UV-Vis : Monitor shifts in polar solvents to evaluate electronic transitions influenced by the nitro and thiophenyl groups .
Advanced Research Questions
Q. How can electronic effects of the nitro and thiophenyl substituents be computationally modeled to predict reactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution.
- The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity.
- The thiophenyl sulfur contributes to π-conjugation, stabilizing the imine bond .
- Validate with experimental data (e.g., Hammett substituent constants) .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use IC values from enzyme assays (e.g., 5-lipoxygenase) and compare with cytotoxicity (MTT assay) in cell lines.
- Structural Validation : Confirm conformational stability via temperature-dependent NMR or molecular docking (e.g., AutoDock Vina) to identify binding poses that explain selectivity .
- Statistical Tools : Apply ANOVA to assess significance of biological replicates and exclude outliers .
Q. How can crystallographic disorder or twinning be addressed during refinement?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split occupancy for overlapping atoms (e.g., solvate molecules) and apply restraints to bond distances/angles.
- Twinning : Use the Hooft parameter () to detect twinning. Refine with TWIN/BASF commands in SHELXL .
- Validation : Check R and CC to ensure data quality > 90% completeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
